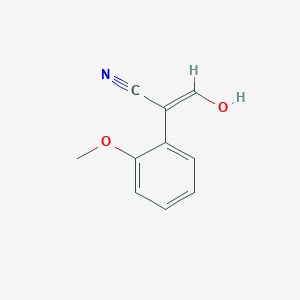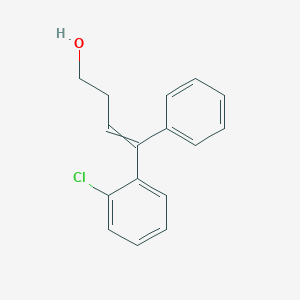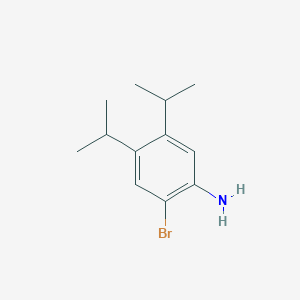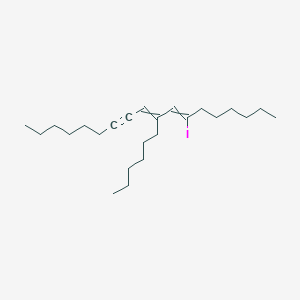![molecular formula C13H19NO2 B14228101 8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one CAS No. 522633-54-1](/img/structure/B14228101.png)
8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1-propyl-1-azaspiro[55]undeca-7,10-dien-9-one is a chemical compound with the molecular formula C₁₃H₁₉NO₂ It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the hydroxy group: The hydroxy group at the 8th position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Propylation: The propyl group can be added through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[5.5]undeca-7,10-dien-9-one: Lacks the hydroxy and propyl groups, making it less versatile in certain reactions.
8-Hydroxy-1-methyl-1-azaspiro[5.5]undeca-7,10-dien-9-one: Similar structure but with a methyl group instead of a propyl group, which may affect its reactivity and applications.
8-Hydroxy-1-ethyl-1-azaspiro[5.5]undeca-7,10-dien-9-one: Contains an ethyl group, leading to different chemical and biological properties.
Uniqueness
8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
522633-54-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
10-hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one |
InChI |
InChI=1S/C13H19NO2/c1-2-8-14-9-4-3-6-13(14)7-5-11(15)12(16)10-13/h5,7,10,16H,2-4,6,8-9H2,1H3 |
InChI Key |
JGLIGOBBZRYCFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC12C=CC(=O)C(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


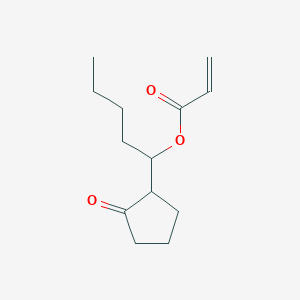
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
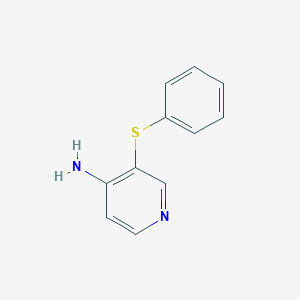
propanedioate](/img/structure/B14228060.png)
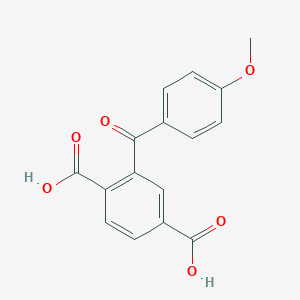
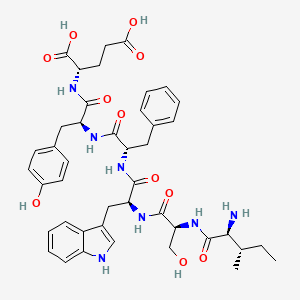
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

